molecular formula C18H24Cl2N4O2 B12761279 3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(phenylamino)-, dihydrochloride CAS No. 103638-56-8

3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(phenylamino)-, dihydrochloride

Cat. No.: B12761279
CAS No.: 103638-56-8
M. Wt: 399.3 g/mol
InChI Key: SMGLYLQMWMJVDZ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(phenylamino)-, dihydrochloride is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carbonitrile group, and several functional groups that contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(phenylamino)-, dihydrochloride typically involves multiple steps, including the formation of the pyridine ring, the introduction of the carbonitrile group, and the addition of the hydroxy, amino, and phenylamino groups. Common reagents used in these reactions include pyridine derivatives, nitriles, and various amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters such as temperature, pressure, and mixing. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(phenylamino)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(phenylamino)-, dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(phenylamino)-, dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(methylamino)-: This compound has a similar structure but with a methylamino group instead of a phenylamino group.

    3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(ethylamino)-: This compound features an ethylamino group in place of the phenylamino group.

Uniqueness

The uniqueness of 3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-(phenylamino)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylamino group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

103638-56-8

Molecular Formula

C18H24Cl2N4O2

Molecular Weight

399.3 g/mol

IUPAC Name

4-anilino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]pyridine-3-carbonitrile;dihydrochloride

InChI

InChI=1S/C18H22N4O2.2ClH/c1-13(2)21-11-15(23)12-24-18-16(10-19)17(8-9-20-18)22-14-6-4-3-5-7-14;;/h3-9,13,15,21,23H,11-12H2,1-2H3,(H,20,22);2*1H

InChI Key

SMGLYLQMWMJVDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=NC=CC(=C1C#N)NC2=CC=CC=C2)O.Cl.Cl

Origin of Product

United States

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